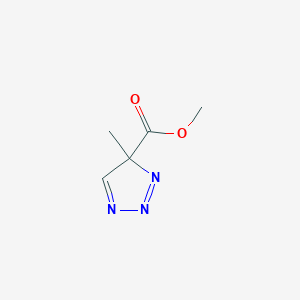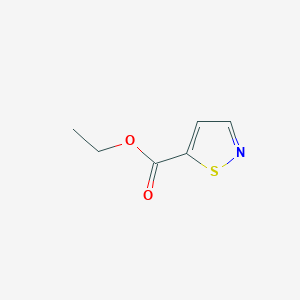![molecular formula C20H17LiN4O5S B13810504 Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt CAS No. 51988-24-0](/img/structure/B13810504.png)
Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt is an organosulfur compound with the molecular formula C20H17N4O5S.Li. This compound is characterized by its azo groups and sulfonic acid moiety, making it a versatile chemical in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt typically involves the diazotization of 4-hydroxy-3-methylphenylamine followed by coupling with 3-methoxyphenylamine. The resulting azo compound is then sulfonated using sulfuric acid to introduce the sulfonic acid group. Finally, the compound is neutralized with lithium hydroxide to form the monolithium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo groups can yield corresponding amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and alcohols can react under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt involves its interaction with molecular targets such as enzymes and receptors. The azo groups can undergo redox reactions, influencing cellular pathways and biochemical processes. The sulfonic acid moiety enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)-, monosodium salt
- Benzenesulfonic acid, 3-((4-amino-3-methylphenyl)azo)-, sodium salt
- Benzenesulfonic acid, 4-hydroxy-3-methyl-, potassium salt (1:1)
Uniqueness
Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt is unique due to its specific combination of azo groups and sulfonic acid moiety, which imparts distinct chemical and physical properties. Its lithium salt form enhances its solubility and stability, making it suitable for various applications .
Propriétés
Numéro CAS |
51988-24-0 |
|---|---|
Formule moléculaire |
C20H17LiN4O5S |
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
lithium;3-[[4-[(4-hydroxy-3-methylphenyl)diazenyl]-3-methoxyphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O5S.Li/c1-13-10-15(7-9-19(13)25)23-24-18-8-6-16(12-20(18)29-2)22-21-14-4-3-5-17(11-14)30(26,27)28;/h3-12,25H,1-2H3,(H,26,27,28);/q;+1/p-1 |
Clé InChI |
GRIZQMWEBPFUCN-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)


methanol](/img/structure/B13810488.png)
![(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13810490.png)
![2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810496.png)

